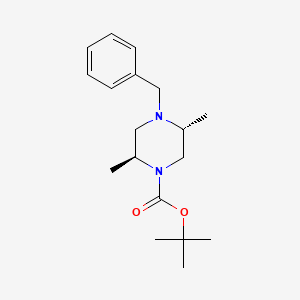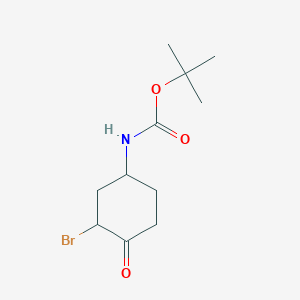
4-Brompyridazinhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromopyridazine hydrochloride is a chemical compound with the molecular formula C5H4BrN·HCl . It has a molecular weight of 194.46 . It is a solid substance and is usually white to almost white in color .
Molecular Structure Analysis
The molecular structure of 4-Bromopyridazine hydrochloride can be represented by the SMILES stringBrC1=CN=NC=C1 . The InChI representation is InChI=1S/C4H3BrN2/c5-4-1-2-6-7-3-4/h1-3H . Physical And Chemical Properties Analysis
4-Bromopyridazine hydrochloride is a solid substance . It is usually white to almost white in color . The molecular weight is 194.46 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
“4-Brompyridazinhydrochlorid” wird als nützliches synthetisches Zwischenprodukt verwendet . Es spielt eine entscheidende Rolle bei der Synthese verschiedener organischer Verbindungen. Das Vorhandensein des Bromatoms macht es hochreaktiv und ermöglicht die Teilnahme an verschiedenen Arten von Reaktionen.
Pharmazeutika
Diese Verbindung wird auch als wichtiger Rohstoff und Zwischenprodukt in der pharmazeutischen Industrie verwendet . Es kann bei der Synthese einer breiten Palette von pharmazeutischen Medikamenten verwendet werden. Das Bromatom kann während des Arzneimittelsyntheseprozesses leicht durch andere Gruppen oder Atome ersetzt werden, was es zu einer vielseitigen Verbindung in der pharmazeutischen Chemie macht.
Pflanzenschutzmittel
“this compound” wird in der Pflanzenschutzmittelindustrie bei der Synthese verschiedener Pestizide und Herbizide verwendet . Das Bromatom in der Verbindung kann mit verschiedenen organischen und anorganischen Substanzen reagieren, um wirksame Pflanzenschutzmittel zu bilden.
Farbstoffe
“this compound” wird auch in der Farbstoffindustrie verwendet . Es kann zur Synthese von Farbstoffen mit verschiedenen Farben und Eigenschaften verwendet werden. Das Bromatom in der Verbindung kann an Reaktionen teilnehmen, um komplexe Strukturen zu bilden, die unterschiedliche Farben aufweisen.
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a part of a collection of unique chemicals provided to early discovery researchers , and its specific targets within biological systems are still under investigation.
Result of Action
The molecular and cellular effects of 4-Bromopyridazine hydrochloride’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Biochemische Analyse
Biochemical Properties
4-Bromopyridazine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 4-Bromopyridazine hydrochloride to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of 4-Bromopyridazine hydrochloride on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromopyridazine hydrochloride has been shown to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and survival . Additionally, it can modulate signaling pathways such as the MAPK pathway, which is essential for cell growth and differentiation.
Molecular Mechanism
At the molecular level, 4-Bromopyridazine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is its ability to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromopyridazine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Bromopyridazine hydrochloride remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Bromopyridazine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-Bromopyridazine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted . These interactions can affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 4-Bromopyridazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, it may be transported into cells via organic cation transporters and subsequently distributed to various organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of 4-Bromopyridazine hydrochloride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its precise mechanisms of action.
Eigenschaften
IUPAC Name |
4-bromopyridazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2.ClH/c5-4-1-2-6-7-3-4;/h1-3H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWQGQBIQIMDRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736038 |
Source


|
| Record name | 4-Bromopyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314777-62-2 |
Source


|
| Record name | 4-Bromopyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B1376209.png)












![3-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B1376230.png)
